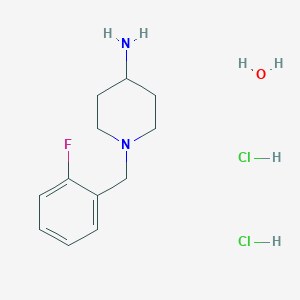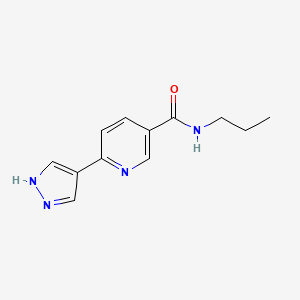
5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride
説明
5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2 and its molecular weight is 204.65 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 204.0665554 g/mol and the complexity rating of the compound is 170. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary target of 5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride is Dopamine beta-hydroxylase (DBH) . DBH is an enzyme that catalyzes the conversion of dopamine to norepinephrine, a key neurotransmitter involved in various physiological processes such as mood regulation, stress response, and blood pressure control .
Mode of Action
This compound acts as a DBH inhibitor . By inhibiting DBH, it prevents the conversion of dopamine to norepinephrine, thereby modulating the levels of these neurotransmitters in the brain . This can lead to changes in mood, cognition, and physiological responses to stress .
Biochemical Pathways
The compound’s action primarily affects the catecholamine synthesis pathway . By inhibiting DBH, it disrupts the conversion of dopamine to norepinephrine . This can have downstream effects on various physiological processes regulated by these neurotransmitters, including mood, stress response, and cardiovascular function .
Pharmacokinetics
Like other small molecule drugs, its adme (absorption, distribution, metabolism, and excretion) properties would be expected to influence its bioavailability and therapeutic effects .
Result of Action
The inhibition of DBH by this compound can lead to a decrease in norepinephrine levels and an increase in dopamine levels . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, it may affect mood regulation, stress response, and cardiovascular function .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or substances that affect dopamine or norepinephrine levels could potentially interact with its mechanism of action . Additionally, factors such as pH and temperature could potentially affect the stability and efficacy of the compound .
生化学分析
Biochemical Properties
5-(aminomethyl)-N,N-dimethyl-2-furamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions is with nicotinamide N-methyltransferase (NNMT), an enzyme involved in the regulation of energy metabolism and cellular homeostasis . By inhibiting NNMT, this compound can modulate metabolic pathways and affect the levels of nicotinamide adenine dinucleotide (NAD+), a crucial cofactor in cellular reactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of NNMT by this compound leads to increased NAD+ levels, which in turn enhances metabolic activity and energy production . Additionally, this compound has been shown to impact gene expression by altering the activity of transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The primary mechanism involves the inhibition of NNMT, which reduces the methylation of nicotinamide and increases NAD+ levels . This elevation in NAD+ enhances the activity of sirtuins, a family of proteins involved in cellular stress responses and longevity . Furthermore, this compound can modulate the activity of other enzymes and proteins through direct binding or allosteric effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound has been observed to sustain elevated NAD+ levels and enhanced metabolic activity in cultured cells . The specific temporal dynamics of its effects may depend on the experimental conditions and cell types used.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low to moderate doses, the compound has been shown to enhance metabolic activity and improve energy balance without significant adverse effects . At high doses, this compound may induce toxic effects, including oxidative stress and cellular damage . These findings highlight the importance of optimizing dosage regimens to achieve therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with NNMT and the regulation of NAD+ levels . The compound influences the flux of metabolites through pathways such as glycolysis, the tricarboxylic acid cycle, and oxidative phosphorylation . By modulating these pathways, this compound can affect cellular energy production and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound can cross cellular membranes and accumulate in various cellular compartments, including the cytoplasm and mitochondria . Its distribution is influenced by factors such as cellular uptake mechanisms, binding affinity to intracellular proteins, and the presence of transporters that facilitate its movement across membranes .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it interacts with key enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals may direct this compound to specific subcellular compartments, enhancing its efficacy and specificity .
特性
IUPAC Name |
5-(aminomethyl)-N,N-dimethylfuran-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-10(2)8(11)7-4-3-6(5-9)12-7;/h3-4H,5,9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBMPGZALFRNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(O1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10677606 | |
| Record name | 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
893740-88-0 | |
| Record name | 5-(Aminomethyl)-N,N-dimethylfuran-2-carboxamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10677606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-phenoxypropan-2-amine](/img/structure/B3807754.png)
![[2-(4-fluorobenzyl)cyclopentyl]amine hydrochloride](/img/structure/B3807768.png)
![8-methyl-3-[2-(1H-1,2,4-triazol-5-ylthio)ethyl]quinazolin-4(3H)-one](/img/structure/B3807770.png)
![4-{[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]methyl}-N-cycloheptylpiperidine-1-carboxamide](/img/structure/B3807771.png)
![(1-{[1-(2,3-dihydro-1-benzofuran-5-ylmethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B3807773.png)
![{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}amine hydrochloride hydrate](/img/structure/B3807776.png)
![(1S*,6R*)-9-[(2-methyl-1H-imidazol-4-yl)methyl]-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B3807791.png)
![N-{[1-(2-methoxyethyl)-4-piperidinyl]methyl}-2-(methylthio)-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B3807793.png)

![2-[3-(3-benzyl-1H-1,2,4-triazol-5-yl)propyl]-5-(4-fluorophenyl)-2H-tetrazole](/img/structure/B3807816.png)
![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-(pyridin-2-ylmethyl)piperidin-4-amine](/img/structure/B3807820.png)
![ethyl 4-{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}-1-piperazinecarboxylate](/img/structure/B3807827.png)
![5-{[4-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}-1-(3-phenylpropyl)-2-piperidinone](/img/structure/B3807830.png)

